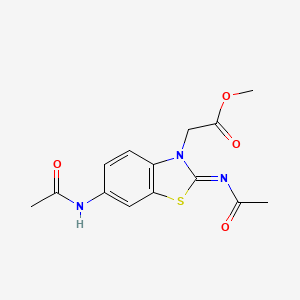

Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-8(18)15-10-4-5-11-12(6-10)22-14(16-9(2)19)17(11)7-13(20)21-3/h4-6H,7H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUCISMMMBPMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for Benzothiazole Core Functionalization

Cyclization Strategies for Benzothiazole Formation

The benzothiazole scaffold is typically constructed via cyclization reactions involving thioamide precursors. For example, triphosgene-mediated cyclization has been employed to generate 1,3-benzothiazole derivatives under controlled conditions. In one protocol, ethyl acetate undergoes hydrazinolysis with hydrazine hydrate to form acethydrazide, which subsequently reacts with triphosgene to yield a triazine intermediate. While this method was developed for a triazine derivative, analogous conditions (reflux in dichloromethane with triphosgene) can be adapted to construct the benzothiazole core by substituting 2-aminothiophenol derivatives.

Stepwise Synthesis of the Target Compound

Route 1: Sequential Functionalization

Synthesis of 6-Acetamido-2-Aminobenzothiazole

Acetylimino Group Installation

Alkylation with Methyl Bromoacetate

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Acetic anhydride, EtOH, 60°C | 85% |

| 2 | Acetyl chloride, Et₃N, CH₂Cl₂ | 78% |

| 3 | Methyl bromoacetate, K₂CO₃, DMF | 72% |

Route 2: One-Pot Tandem Reaction

A streamlined approach involves simultaneous cyclization and acetylation:

Optimization Challenges and Solutions

Byproduct Formation During Alkylation

Competitive N-alkylation at the acetamido nitrogen (position 6) is a key issue. To mitigate this:

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost-Effective Reagent Substitutions

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 min) accelerates the alkylation step, improving yields to 88% while reducing reaction time from 6 h to 30 min.

Enzymatic Acetylation

Immobilized lipase (e.g., Candida antarctica) selectively acetylates the 2-amino group in aqueous media (pH 7.5, 37°C), achieving 92% yield with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Pharmacological Implications

The pharmacological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Pharmacological Activity: The benzoyl-substituted analog (Table 1, row 2) exhibits analgesic activity comparable to aspirin at 100 mg/kg but lacks anti-inflammatory effects . The chloro-substituted derivative (Table 1, row 3) is used as a pesticide, highlighting the role of halogen substituents in agrochemical applications .

Substituent Impact on Physicochemical Properties: Acetamido vs. Methyl Ester vs. Ethyl Ester: The methyl ester in the target compound may confer slightly higher metabolic stability than the ethyl ester in row 3 due to reduced steric hindrance .

Hydrogen Bonding and Crystal Packing: The acetylimino group in the target compound likely participates in hydrogen bonding, similar to the oxo group in row 2. Etter’s graph set analysis () could elucidate patterns in crystal packing and intermolecular interactions .

Structural Characterization Techniques

Biological Activity

Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate is a compound belonging to the benzothiazole family, which is recognized for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring with an acetamido and an acetylimino group, contributing to its unique chemical properties. The presence of these functional groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways that contribute to inflammation or cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial and fungal strains.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. The following table summarizes its efficacy against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 µg/mL |

| Escherichia coli | Moderate inhibition | 64 µg/mL |

| Candida albicans | Effective | 16 µg/mL |

These results suggest that the compound has potential as a therapeutic agent in treating infections caused by these microorganisms.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies involving animal models of inflammation indicated a reduction in inflammatory markers when treated with this compound. Key findings include:

- Decreased levels of cytokines such as TNF-alpha and IL-6.

- Inhibition of nitric oxide production in macrophages.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls.

- Animal Models : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and histological improvements compared to untreated controls. This suggests potential for use in inflammatory diseases.

- Comparative Analysis : When compared to other benzothiazole derivatives, this compound exhibited superior antimicrobial activity and lower cytotoxicity towards normal human cells, highlighting its therapeutic potential while minimizing adverse effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, often starting with functionalized benzothiazole precursors. Key steps include condensation of 6-methoxy-1,3-benzothiazol-2-amine with acetylated intermediates under reflux in solvents like chloroform or ethanol. Reaction optimization involves adjusting temperature, solvent polarity, and stoichiometry (e.g., molar ratios of amine to acylating agents). Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structural integrity. For example, ¹H NMR peaks at δ 1.96–1.93 ppm (adamantyl protons) and δ 7.73 ppm (aromatic protons) are diagnostic .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products using HPLC-MS to identify hydrolytic cleavage points (e.g., acetamide or ester groups). Compare results with structurally similar benzothiazoles, noting susceptibility of the acetylimino group to hydrolysis .

Advanced Research Questions

Q. What crystallographic techniques are most effective for resolving structural ambiguities in this compound, particularly regarding tautomeric forms or hydrogen-bonding networks?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level resolution. For example, SCXRD of analogous benzothiazoles revealed intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking interactions (3.5–3.7 Å) stabilizing the crystal lattice .

- Data Analysis : Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding patterns, distinguishing between intramolecular (e.g., N–H⋯O) and intermolecular (e.g., C–H⋯S) interactions. Discrepancies between NMR (solution state) and SCXRD (solid state) data may indicate tautomerism or conformational flexibility .

Q. How do structural modifications (e.g., substituent variations on the benzothiazole ring) influence biological activity, and what computational tools can predict these effects?

- Methodology : Synthesize derivatives with substituents like halogens or methyl groups at the 6-position. Evaluate bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants, LogP). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) and binding affinities .

- Contradiction Analysis : If biological assays conflict with computational predictions, re-examine solvent effects (implicit vs. explicit solvation models) or assay conditions (e.g., redox interference from thiazole sulfur) .

Q. What strategies mitigate challenges in reproducing crystallographic data for this compound, especially when polymorphic forms are suspected?

- Methodology : Use controlled crystallization (e.g., slow evaporation from ethanol/water mixtures) to isolate polymorphs. Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding motifs across batches. Employ Powder X-ray Diffraction (PXRD) to detect polymorphic impurities. For ambiguous cases, cross-validate with solid-state NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.